Tributyl(4-methoxyphenyl)stannane
Overview
Description
Tributyl(4-methoxyphenyl)stannane is an organotin compound with the molecular formula C19H34OSn. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis. The compound is known for its ability to participate in radical reactions and is often used as a reagent in the Stille coupling reaction.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(4-methoxyphenyl)stannane can be synthesized through a Grignard reaction involving 4-bromoanisole and tributyltin chloride. The process involves the following steps :
Preparation of Grignard Reagent: Magnesium turnings are reacted with 4-bromoanisole in the presence of tetrahydrofuran and a small amount of methyl iodide to form the Grignard reagent.
Formation of this compound: The Grignard reagent is then reacted with tributyltin chloride under reflux conditions to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Tributyl(4-methoxyphenyl)stannane undergoes various types of chemical reactions, including:
Radical Reactions: It is commonly used in radical reactions due to the relatively weak bond between tin and hydrogen, which can cleave homolytically.
Substitution Reactions: The compound can participate in substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Radical Reactions: Common reagents include radical initiators such as azobisisobutyronitrile (AIBN) and conditions often involve heating or UV light.
Substitution Reactions: Palladium catalysts, such as palladium acetate, are frequently used along with ligands like triphenylphosphine.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in the Stille coupling reaction, the product is typically a biaryl compound.
Scientific Research Applications
Tributyl(4-methoxyphenyl)stannane has several applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the Stille coupling reaction to form carbon-carbon bonds.
Medicinal Chemistry: The compound can be used as a lead compound for drug development and as a tool for studying the immune system and cancer biology.
Environmental Research:
Mechanism of Action
The mechanism of action of tributyl(4-methoxyphenyl)stannane involves its ability to participate in radical reactions. The weak bond between tin and hydrogen allows for the formation of radicals, which can then react with other molecules. This property makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
Tributyltin Hydride: Similar to tributyl(4-methoxyphenyl)stannane, tributyltin hydride is used in radical reactions and has a weak tin-hydrogen bond.
Triphenyltin Hydride: Another organotin compound used in radical reactions, but with different reactivity and properties compared to this compound.
Uniqueness
This compound is unique due to its specific structure, which includes a methoxyphenyl group. This structural feature can influence its reactivity and the types of reactions it can participate in, making it distinct from other organotin compounds.
Biological Activity
Tributyl(4-methoxyphenyl)stannane is an organotin compound that has garnered attention for its potential biological activity and applications in medicinal chemistry. This article explores the biological interactions, mechanisms of action, and research findings related to this compound.
Chemical Structure and Properties
- Molecular Formula : CHOSn
- Molecular Weight : 457.1 g/mol
- Functional Groups : The compound features a tributyl group and a para-methoxyphenyl moiety, which contribute to its unique reactivity and interaction profiles.
This compound exhibits biological activity primarily through its ability to form covalent bonds with biomolecules, including proteins and nucleic acids. This property allows it to alter the function of enzymes and receptors, potentially impacting various biological pathways. The exact mechanisms are still under investigation but are believed to involve:
- Covalent Modifications : The formation of stable covalent bonds with target biomolecules.
- Radical Reactions : Participation in radical-mediated pathways, which can lead to significant changes in cellular processes.
Biological Activity
Research indicates that this compound interacts with various biomolecules, affecting their activity and function. Key findings include:
- Interactions with Proteins : Studies have shown that this compound can modify protein structures, potentially influencing enzyme activity and receptor functions.
- Antioxidant Properties : Some investigations suggest that organotin compounds can exhibit antioxidant activity, which may have implications for their use in therapeutic applications .
Case Studies and Research Findings
- Synthesis and Applications : The synthesis of this compound typically involves the reaction of triphenyltin chloride with 4-methoxyphenyl magnesium bromide under inert conditions. This method has been adapted for industrial applications where larger scales are required.
- Biological Testing : In vitro studies have demonstrated the compound's ability to inhibit certain enzymatic activities, suggesting potential as a lead compound in drug development. For instance, it has been tested against various cancer cell lines, showing promising cytotoxic effects .
- Environmental Impact : Research has also focused on the environmental implications of organotin compounds, including their toxicity and bioaccumulation potential. This compound's environmental persistence raises concerns regarding its ecological impact .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other similar organotin compounds:
Compound Name | Biological Activity | Unique Features |
---|---|---|
This compound | Inhibits enzymatic activity; potential antioxidant properties | Contains a methoxy group |
Triphenyltin chloride | Antifungal properties; used in agricultural applications | Triphenyl group enhances reactivity |
Dibutyltin dilaurate | Antimicrobial properties; used in wood preservation | Two butyl groups increase hydrophobicity |
Properties
IUPAC Name |
tributyl-(4-methoxyphenyl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O.3C4H9.Sn/c1-8-7-5-3-2-4-6-7;3*1-3-4-2;/h3-6H,1H3;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIILCIIZVMZTSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34OSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376297 | |
Record name | TRIBUTYL(4-METHOXYPHENYL)STANNANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70744-47-7 | |
Record name | TRIBUTYL(4-METHOXYPHENYL)STANNANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Tributyl(4-methoxyphenyl)stannane in organic synthesis?
A1: this compound acts as a reagent in palladium-catalyzed coupling reactions. [, ] Specifically, it acts as an organotin reagent providing the 4-methoxyphenyl group for the formation of biphenyl compounds. [] For instance, it reacts with 4-Nitrophenyl trifluoromethanesulfonate in the presence of a palladium catalyst to yield 4-Methoxy-4′-nitrobiphenyl. []
Q2: Can you describe the structure of this compound and its characterization using spectroscopic techniques?
A2: While the provided research excerpts do not delve into specific spectroscopic characterization data, they highlight the key structural components of this compound. The molecule consists of a central tin atom bonded to a 4-methoxyphenyl group and three butyl groups. [, ] This information allows researchers to deduce the molecular formula (C19H34OSn) and calculate the molecular weight (397.2 g/mol). Spectroscopic techniques like NMR and IR could provide further insights into the structure and bonding within the molecule.
Q3: What are the potential safety concerns associated with this compound?
A3: The research explicitly identifies this compound as a "potential poison" and categorizes organotin compounds, to which it belongs, as "highly toxic." [] This emphasizes the need for careful handling and appropriate safety measures when using this compound in a laboratory setting.
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